molecular formula C10H16N2O2S B5603576 [(Dimethylamino)sulfonyl]ethylphenylamine

[(Dimethylamino)sulfonyl]ethylphenylamine

Cat. No.: B5603576
M. Wt: 228.31 g/mol
InChI Key: WHIVWGNXHMBNBP-UHFFFAOYSA-N
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Description

[(Dimethylamino)sulfonyl]ethylphenylamine is an organic compound that features both a dimethylamino group and a sulfonyl group attached to an ethylphenylamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(Dimethylamino)sulfonyl]ethylphenylamine typically involves the reaction of ethylphenylamine with dimethylaminosulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Dichloromethane or another suitable organic solvent

    Reaction Time: 2-4 hours

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

[(Dimethylamino)sulfonyl]ethylphenylamine undergoes various types of chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfonic acids.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfonic acids

    Reduction: Amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

[(Dimethylamino)sulfonyl]ethylphenylamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its ability to form stable fluorescent adducts.

    Medicine: Explored for its potential use in drug design and development, particularly in the synthesis of sulfonamide-based drugs.

    Industry: Utilized in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of [(Dimethylamino)sulfonyl]ethylphenylamine involves its interaction with various molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the sulfonyl group can act as an electron-withdrawing group, influencing the reactivity of the compound. These interactions can affect the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Similar Compounds

    Sulfenamides: Compounds containing sulfur-nitrogen bonds, used in pharmaceuticals and agrochemicals.

    Sulfinamides: Similar to sulfenamides but with a different oxidation state of sulfur.

    Sulfonamides: Widely used in medicine as antibiotics and in various industrial applications.

Uniqueness

[(Dimethylamino)sulfonyl]ethylphenylamine is unique due to the presence of both a dimethylamino group and a sulfonyl group, which impart distinct chemical properties and reactivity. This combination allows for versatile applications in different fields, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

N-(dimethylsulfamoyl)-N-ethylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2S/c1-4-12(15(13,14)11(2)3)10-8-6-5-7-9-10/h5-9H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHIVWGNXHMBNBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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